![molecular formula C18H12N2S2 B14505521 2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine CAS No. 63283-00-1](/img/structure/B14505521.png)
2,2'-([3,3'-Bithiophene]-2,2'-diyl)dipyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is an organic compound that features a unique structure combining bithiophene and bipyridine units
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine typically involves the coupling of 3,3’-bithiophene with 2,2’-bipyridine. One common method is the Suzuki coupling reaction, which uses palladium catalysts and boronic acids to form the desired product . Another approach involves the Stille coupling reaction, which employs tin reagents and palladium catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur at the thiophene or pyridine rings using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or pyridine rings.
Scientific Research Applications
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine involves its ability to coordinate with metal ions and form stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as oxidation and reduction. The compound’s luminescent properties are attributed to its electronic structure, which allows for efficient energy transfer and emission of light .
Comparison with Similar Compounds
Similar Compounds
2,2’-Bithiophene: A simpler compound with similar thiophene units but lacking the bipyridine moiety.
2,2’-Bipyridine: A related compound with two pyridine rings but without the bithiophene units.
4,4’-Bipyridine: Another bipyridine isomer with different substitution patterns.
Uniqueness
2,2’-([3,3’-Bithiophene]-2,2’-diyl)dipyridine is unique due to its combination of bithiophene and bipyridine units, which imparts distinct electronic and coordination properties. This makes it particularly valuable in applications requiring both luminescence and metal coordination capabilities.
Properties
CAS No. |
63283-00-1 |
|---|---|
Molecular Formula |
C18H12N2S2 |
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[3-(2-pyridin-2-ylthiophen-3-yl)thiophen-2-yl]pyridine |
InChI |
InChI=1S/C18H12N2S2/c1-3-9-19-15(5-1)17-13(7-11-21-17)14-8-12-22-18(14)16-6-2-4-10-20-16/h1-12H |
InChI Key |
MXENDDDJURCSKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C=CS2)C3=C(SC=C3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1R)-9-Benzoyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethan-1-one](/img/structure/B14505442.png)

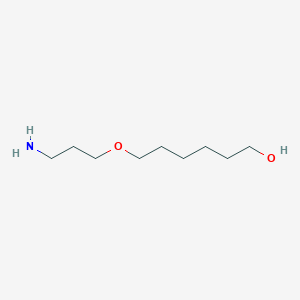
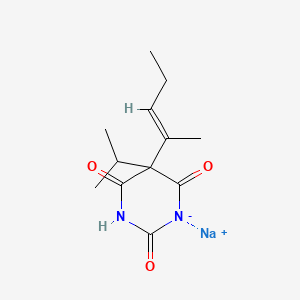
![[3-(2-Methoxyethoxy)propyl]silanetriol](/img/structure/B14505471.png)
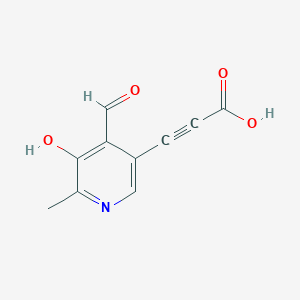
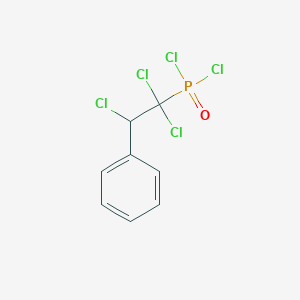

![5-Phenylspiro[1,3-benzodioxole-2,2'-imidazolidine]-4',5'-dione](/img/structure/B14505496.png)
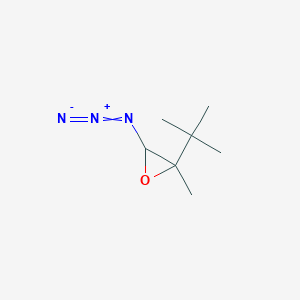
![Ethyl 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoate](/img/structure/B14505506.png)
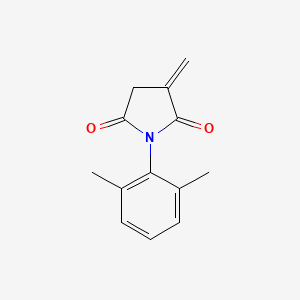
![2-[(1-Chlorobutan-2-yl)oxy]-1-(4-methylbenzene-1-sulfonyl)-1-oxo-1lambda~5~-diazene](/img/structure/B14505518.png)
![Chloro[bis(trichloromethyl)]alumane](/img/structure/B14505524.png)
